5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC15896540
Molecular Formula: C16H10ClNO3
Molecular Weight: 299.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10ClNO3 |
|---|---|
| Molecular Weight | 299.71 g/mol |
| IUPAC Name | 5-chloro-4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H10ClNO3/c17-10-7-4-8-11-12(10)15(19)13(16(20)21)14(18-11)9-5-2-1-3-6-9/h1-8H,(H,18,19)(H,20,21) |
| Standard InChI Key | JIOXNSAISRTMAX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)C3=C(N2)C=CC=C3Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-chloro-4-hydroxy-2-phenyl-1H-quinoline-3-carboxylic acid, reflecting its substitution pattern on the quinoline backbone. Its molecular formula, C₁₆H₁₀ClNO₃, corresponds to a molecular weight of 299.71 g/mol. The presence of multiple functional groups—hydroxyl (-OH), carboxylic acid (-COOH), chlorine (Cl), and phenyl (C₆H₅)—creates a polar yet aromatic structure, influencing its solubility and reactivity.
Structural Elucidation and Spectral Data
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound’s structure. Key spectral features include:
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¹H NMR (400 MHz, DMSO-d₆): A singlet at δ 12.85 ppm (1H, -COOH), a broad peak at δ 10.21 ppm (1H, -OH), aromatic protons between δ 7.30–8.45 ppm, and a downfield-shifted proton at δ 8.90 ppm (H-8 of quinoline).
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¹³C NMR (100 MHz, DMSO-d₆): Carbonyl signals at δ 167.2 ppm (C=O of -COOH) and δ 162.4 ppm (C=O of quinoline), with aromatic carbons appearing between δ 115–150 ppm.
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UV-Vis (MeOH): Absorption maxima at 254 nm and 320 nm, characteristic of conjugated quinoline systems.
Computational Chemistry Insights
Density functional theory (DFT) calculations predict a planar quinoline ring system with dihedral angles of 15° between the phenyl group and quinoline core. The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, consistent with its role as an enzyme inhibitor.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 5-chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid typically involves a multi-step protocol:
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Quinoline Core Formation: A Gould-Jacobs reaction between aniline derivatives and ethyl acetoacetate under acidic conditions generates the quinoline skeleton.
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Chlorination: Electrophilic aromatic substitution using Cl₂ or SOCl₂ introduces the chlorine atom at position 5.
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Phenyl Group Introduction: A Suzuki-Miyaura coupling reaction between a boronic acid and a halogenated quinoline intermediate installs the phenyl group at position 2 .
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Oxidation and Hydrolysis: KMnO₄-mediated oxidation of a methyl group to a carboxylic acid, followed by acidic hydrolysis, yields the final product.
Pharmacological Activities and Mechanisms
HDAC Inhibition and Anticancer Effects
This compound demonstrates potent inhibition of histone deacetylase 3 (HDAC3), with a half-maximal inhibitory concentration (IC₅₀) of 0.42 μM—10-fold more selective than HDAC1/2 . In K562 leukemia cells, it induces:
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Cell Cycle Arrest: 48% of cells in G2/M phase at 5 μM concentration .
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Apoptosis Activation: Caspase-3/7 activity increases by 3.5-fold compared to controls .
Structure-Activity Relationships (SAR)
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Chlorine Position: 5-Cl substitution enhances HDAC3 binding by 1.8-fold over 7-Cl analogs .
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Carboxylic Acid Group: Removal reduces antiproliferative activity by 90%, underscoring its role in zinc coordination .
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Phenyl Substituent: Para-methylation improves metabolic stability (t₁/₂ = 6.2 hrs vs. 2.1 hrs for unsubstituted phenyl).
Physicochemical and Pharmacokinetic Properties
| Property | Value | Method |
|---|---|---|
| LogP | 3.96 ± 0.12 | Shake-flask (pH 7.4) |
| Water Solubility | 12.5 μg/mL | HPLC-UV |
| Plasma Protein Binding | 89.3% | Equilibrium dialysis |
| Metabolic Stability | t₁/₂ = 2.1 hrs (human liver microsomes) | LC-MS/MS |
Comparative Analysis with Analogous Compounds
2-Phenylquinoline-4-carboxylic Acid Derivatives
Replacing the 3-carboxylic acid with a 4-carboxylic acid group (as in CID 19955755 ) abolishes HDAC3 selectivity, highlighting the importance of positional isomerism .
Chlorine-Free Analogs
The 5-deschloro analog shows 60% reduced HDAC inhibitory activity, confirming chlorine’s role in hydrophobic pocket interactions .
Future Research Directions
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Hybrid Molecules: Conjugation with fluroquinolone antibiotics may enhance antibacterial potency.
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Prodrug Development: Esterification of the carboxylic acid group could improve oral bioavailability.
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Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA) may reduce off-target effects in anticancer therapy .
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